molecular formula C17H28N2O B2452690 1-Hexyl-4-(4-methoxyphenyl)piperazine CAS No. 79072-38-1

1-Hexyl-4-(4-methoxyphenyl)piperazine

Cat. No.: B2452690
CAS No.: 79072-38-1
M. Wt: 276.424
InChI Key: BMANVZDJHFPLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H28N2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals, agrochemicals, and dyestuffs. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .

Preparation Methods

The synthesis of 1-Hexyl-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-methoxyphenylpiperazine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Hexyl-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hexyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or the methoxy group, depending on the conditions.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid, while reduction could produce hexylamine derivatives.

Scientific Research Applications

1-Hexyl-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, enzymes, and other proteins. The methoxy group and hexyl chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

1-Hexyl-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and methoxy group differentiate it from other piperazine derivatives, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-hexyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-3-4-5-6-11-18-12-14-19(15-13-18)16-7-9-17(20-2)10-8-16/h7-10H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMANVZDJHFPLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.